molecular formula C4H8O4S B13011409 3-Methoxy-3-oxopropane-1-sulfinic acid

3-Methoxy-3-oxopropane-1-sulfinic acid

Cat. No.: B13011409
M. Wt: 152.17 g/mol
InChI Key: UZMMFSDVODXBFS-UHFFFAOYSA-N
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Description

3-Methoxy-3-oxopropane-1-sulfinic acid: is an organic compound with the molecular formula C4H8O4S and a molecular weight of 152.17 g/mol . It is also known by its synonym methyl β-(hydroxysulfinyl)propionate . This compound is characterized by the presence of a sulfinic acid group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-3-oxopropane-1-sulfinic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl acrylate with sulfur dioxide in the presence of a catalyst to form the desired product . The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-3-oxopropane-1-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Methoxy-3-oxopropane-1-sulfinic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfinic acid group can form covalent bonds with nucleophilic residues in proteins, leading to modifications in their structure and function. This interaction can affect various cellular pathways, including signal transduction, metabolism, and gene expression .

Comparison with Similar Compounds

Comparison: 3-Methoxy-3-oxopropane-1-sulfinic acid is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and versatility in chemical synthesis. Its sulfinic acid group provides unique opportunities for functionalization and derivatization, making it a valuable reagent in various applications .

Biological Activity

3-Methoxy-3-oxopropane-1-sulfinic acid, also known as sodium 3-methoxy-3-oxopropane-1-sulfinate, is an organic sulfur compound with significant applications in organic synthesis and biological studies. Its biochemical properties and mechanisms of action make it a compound of interest in various fields, including medicinal chemistry and biochemistry.

  • Molecular Formula : C₄H₇NaO₄S
  • Molecular Weight : 174.16 g/mol
  • Structure : The compound features a sulfinic acid group, which is crucial for its reactivity and biological activity.

Sodium 3-methoxy-3-oxopropane-1-sulfinate primarily acts as a reagent in the conversion of aryl and benzyl halides to their corresponding sulfonimides under basic conditions. This transformation is facilitated by its ability to stabilize the intermediates formed during the reaction process. The action of this compound is influenced by environmental factors such as pH and temperature, operating effectively under basic conditions in an inert atmosphere at room temperature.

Role in Biochemical Studies

Research indicates that sulfinic acids, including this compound, play significant roles in biological systems. They are involved in:

  • Protein Modifications : Sulfinic acids can modify cysteine residues in proteins, affecting their function and stability. For instance, the modification of DJ-1 protein (linked to Parkinson's disease) by sulfinic acid enhances its antioxidant properties .
  • Cellular Signaling : Sulfinic acids may participate in cellular signaling pathways, influencing processes like apoptosis and oxidative stress response .

Study on DJ-1 Protein

A study demonstrated that the oxidation of DJ-1 protein leads to the formation of sulfinic acid at Cys106, which is essential for its protective role against oxidative stress. Increased levels of hydrogen peroxide promoted sulfinic acid formation, indicating a potential mechanism by which oxidative stress influences cellular functions .

In Vitro Activity Against BACE Enzyme

Another study explored the inhibition of the β-secretase enzyme (BACE), which plays a crucial role in Alzheimer's disease pathology. Compounds similar to this compound were synthesized and evaluated for their inhibitory activity. Only a few showed significant inhibition, highlighting the potential of sulfinic acid derivatives as therapeutic agents against neurodegenerative diseases .

Applications in Synthesis

Sodium 3-methoxy-3-oxopropane-1-sulfinate is utilized in organic synthesis for:

  • Preparation of Sulfonimides : It acts as an effective reagent for converting aryl and benzyl halides to sulfonimides.
  • Biochemical Research : Its role in studying sulfur-containing compounds enhances our understanding of various biochemical pathways .

Data Table: Biological Activity Summary

Property Details
Molecular Formula C₄H₇NaO₄S
Biological Role Protein modification, cellular signaling
Mechanism Conversion of halides to sulfonimides
Influencing Factors pH, temperature
Notable Case Study DJ-1 protein modification under oxidative stress
Potential Applications Neurodegenerative disease research

Properties

Molecular Formula

C4H8O4S

Molecular Weight

152.17 g/mol

IUPAC Name

3-methoxy-3-oxopropane-1-sulfinic acid

InChI

InChI=1S/C4H8O4S/c1-8-4(5)2-3-9(6)7/h2-3H2,1H3,(H,6,7)

InChI Key

UZMMFSDVODXBFS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCS(=O)O

Origin of Product

United States

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